1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane
Overview
Description
1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a diazepane ring. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane typically involves the following steps:
Bromination: The starting material, 3-(trifluoromethyl)benzene, undergoes bromination to introduce a bromomethyl group.
Nucleophilic Substitution: The bromomethyl group is then substituted with a diazepane ring through nucleophilic substitution reactions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in a polar aprotic solvent.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid derivatives.
Reduction: Trifluoromethylbenzyl alcohol.
Substitution: Various substituted diazepanes.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.
Industry: Utilized in the production of advanced materials and polymers with enhanced properties.
Mechanism of Action
The mechanism by which 1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more effective biological activity.
Comparison with Similar Compounds
1-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-diazepane
1-{[3-(Trifluoromethyl)phenyl]methyl}-1,2-diazepane
1-{[3-(Trifluoromethyl)phenyl]methyl}-1,5-diazepane
Uniqueness: 1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane stands out due to its specific diazepane ring position, which influences its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.
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Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)12-4-1-3-11(9-12)10-18-7-2-5-17-6-8-18/h1,3-4,9,17H,2,5-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKKJRGALXURLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171416 | |
Record name | Hexahydro-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601171416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552868-13-0 | |
Record name | Hexahydro-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552868-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601171416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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